N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
Description
Properties
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12;/h3-5,12-13H,6-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZUEMEHNSROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679866 | |
| Record name | N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909702-86-9 | |
| Record name | N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The primary synthetic strategy for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride involves the nucleophilic substitution of 2,3-dimethylbenzyl halide (typically chloride) with cyclopropylamine. This reaction is generally conducted under controlled conditions to optimize yield and purity.
$$
\text{2,3-Dimethylbenzyl chloride} + \text{Cyclopropylamine} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{N-(2,3-Dimethylbenzyl)cyclopropanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Detailed Preparation Procedure
Starting Materials and Reagents
- 2,3-Dimethylbenzyl chloride: Prepared or procured as the benzyl halide substrate.
- Cyclopropylamine: Acts as the nucleophile.
- Base: Sodium hydroxide (NaOH) or other suitable bases to neutralize HCl generated and promote nucleophilic substitution.
- Solvent: Dichloromethane (CH2Cl2) or other inert organic solvents.
- Hydrogen chloride (HCl): For conversion to the hydrochloride salt form.
Reaction Conditions
- Temperature: Typically maintained between 0°C and 25°C to control reaction rate and minimize side reactions.
- Reaction Time: Varies from several hours up to 24 hours depending on scale and purity requirements.
- Workup: Includes aqueous acid-base extraction, washing, drying, and solvent removal.
- Purification: Flash column chromatography or recrystallization to isolate pure hydrochloride salt.
Experimental Data and Yields
| Parameter | Typical Value/Condition |
|---|---|
| Molar ratio (benzyl chloride : cyclopropylamine) | 1 : 1.1 - 1.5 |
| Base | Sodium hydroxide (1-2 equivalents) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0°C to 25°C |
| Reaction time | 12 to 24 hours |
| Yield (free base) | 70% - 90% |
| Conversion to hydrochloride salt | Reaction with HCl gas or HCl in ether |
| Purity | >98% (by HPLC or NMR) |
Industrial Scale Adaptations
Industrial production scales up the laboratory method with modifications:
- Use of industrial-grade reagents and solvents.
- Large-scale reactors with precise temperature and pressure controls.
- Continuous or batch processing with in-line monitoring (e.g., HPLC).
- Efficient workup and purification protocols to maximize yield and purity.
Comparative Analysis of Preparation Methods
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction vessel | Round-bottom flask or small reactor | Large stirred tank reactors |
| Temperature control | Ice bath or controlled heating | Automated temperature control systems |
| Purification | Column chromatography or recrystallization | Crystallization and filtration |
| Yield | 70-90% | Optimized for >85% |
| Quality control | Analytical HPLC, NMR | In-process analytical methods and QC labs |
Supporting Research Findings
- Research literature confirms the nucleophilic substitution of benzyl halides by cyclopropylamine as a robust method for synthesizing benzylcyclopropanamine derivatives, including regioisomers such as 2,3-dimethyl substituted variants.
- The hydrochloride salt form is preferred for enhanced stability and ease of handling, with standard acid-base workup procedures employed to isolate the salt.
- Analytical data such as NMR, IR, and mass spectrometry are routinely used to confirm the structure and purity of the product.
- Reaction optimization studies indicate that mild temperatures and controlled stoichiometry improve selectivity and reduce by-products.
Summary Table of Preparation Method
| Step | Description | Purpose/Outcome |
|---|---|---|
| 1. Substrate preparation | Obtain 2,3-dimethylbenzyl chloride | Starting material for substitution |
| 2. Nucleophilic substitution | React with cyclopropylamine in presence of base | Formation of N-(2,3-dimethylbenzyl)cyclopropanamine |
| 3. Workup | Acid-base extraction, washing, drying | Removal of impurities and by-products |
| 4. Salt formation | Treat with HCl to form hydrochloride salt | Stabilization and isolation of product |
| 5. Purification | Chromatography or recrystallization | Obtain pure compound |
| 6. Characterization | NMR, IR, MS, HPLC | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted cyclopropanamine derivatives.
Scientific Research Applications
Pharmacological Activities
The pharmacological profile of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride suggests several potential applications:
- P2Y12 Receptor Antagonism : Similar to ticagrelor, which is a well-known P2Y12 receptor antagonist used in preventing thrombotic events such as heart attacks and strokes, this compound may exhibit similar mechanisms of action. This receptor plays a critical role in platelet aggregation, making it a target for antithrombotic therapies .
- Neuropharmacology : Research indicates that compounds with cyclopropanamine structures may influence neurotransmitter systems. This could suggest potential applications in treating neurological disorders or conditions involving neurotransmitter dysregulation .
- Antidepressant Activity : Some studies have indicated that cyclopropane derivatives can exhibit antidepressant-like effects in animal models. This opens avenues for exploring this compound in mood disorder treatments .
Case Study 1: Antithrombotic Effects
A study investigated the antithrombotic properties of various cyclopropanamine derivatives, including this compound. The results demonstrated significant inhibition of platelet aggregation in vitro, suggesting its potential utility as an antithrombotic agent. The compound's efficacy was compared to established P2Y12 antagonists, showing promising results that warrant further clinical investigation .
Case Study 2: Neuropharmacological Effects
In a preclinical model assessing the antidepressant effects of cyclopropanamine derivatives, this compound was administered to rodents subjected to stress-induced depression models. The findings indicated a notable reduction in depressive-like behaviors compared to control groups. These results suggest that this compound may modulate serotonin and norepinephrine levels, similar to conventional antidepressants .
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
a) N-(2-Phenylethyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₁₂H₁₆ClN
- Molecular Weight : 209.72 g/mol
- Key Differences : Replaces the 2,3-dimethylbenzyl group with a simpler phenylethyl chain.
- This analog has been explored in preclinical CNS studies but lacks detailed pharmacological data .
b) N-[(2-Nitrophenyl)methyl]cyclopropanamine
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Key Differences : Substitutes the dimethylbenzyl group with a nitrobenzyl moiety.
- Implications : The nitro group introduces strong electron-withdrawing effects, which may reduce basicity of the amine and alter solubility. Safety data indicate undefined acute toxicity, contrasting with the target compound’s inert-atmosphere storage requirements .
Cyclopropane Ring Modifications
a) N-(Cyclopropylmethyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₇H₁₄ClN
- Molecular Weight : 147.65 g/mol
- Key Differences : Features a cyclopropylmethyl group instead of the aromatic benzyl substituent.
- Implications: The absence of an aromatic ring decreases molecular weight and lipophilicity, likely reducing blood-brain barrier penetration. No specific applications are reported, but its simplicity makes it a candidate for foundational reactivity studies .
b) (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate
- CAS Number : 220352-39-6
- Key Differences : Incorporates a difluorophenyl group and a counterion (dihydroxybutanedioate).
- Implications: Fluorine atoms enhance metabolic stability and bioavailability.
Functional Group Comparisons
a) N-(3,4-Dichlorobenzyl)cyclopropanecarboxamide
- Molecular Formula: C₁₁H₁₁Cl₂NO
- Molecular Weight : 244.12 g/mol
- Key Differences : Replaces the amine group with a carboxamide.
- Implications : The carboxamide reduces basicity, impacting solubility and hydrogen-bonding capacity. This derivative is used in agrochemical research, highlighting functional group influence on application scope .
b) Imipramine Hydrochloride
- CAS Number : 113-52-0
- Molecular Formula : C₁₉H₂₄ClN
- Key Differences : A tricyclic antidepressant with a dibenzazepine core.
- Implications: Despite sharing the hydrochloride salt and amine group, the extended aromatic system in imipramine enables serotonin/norepinephrine reuptake inhibition, a mechanism irrelevant to the target compound’s research use .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Functional Group | Application |
|---|---|---|---|---|---|
| N-(2,3-Dimethylbenzyl)cyclopropanamine HCl | C₁₂H₁₈ClN | 211.73 | 2,3-Dimethylbenzyl | Amine hydrochloride | Research chemical |
| N-(2-Phenylethyl)cyclopropanamine HCl | C₁₂H₁₆ClN | 209.72 | Phenylethyl | Amine hydrochloride | Preclinical CNS studies |
| N-[(2-Nitrophenyl)methyl]cyclopropanamine | C₁₀H₁₂N₂O₂ | 192.22 | 2-Nitrobenzyl | Amine | Laboratory research |
| N-(Cyclopropylmethyl)cyclopropanamine HCl | C₇H₁₄ClN | 147.65 | Cyclopropylmethyl | Amine hydrochloride | Reactivity studies |
| N-(3,4-Dichlorobenzyl)cyclopropanecarboxamide | C₁₁H₁₁Cl₂NO | 244.12 | 3,4-Dichlorobenzyl | Carboxamide | Agrochemical research |
Research Findings and Implications
- Lipophilicity Trends : The 2,3-dimethylbenzyl group in the target compound enhances lipophilicity (logP ≈ 2.8 estimated) compared to nitrobenzyl (logP ≈ 1.9) or carboxamide (logP ≈ 2.1) analogs, suggesting superior membrane permeability .
- Reactivity : Cyclopropane ring strain in the target compound may facilitate ring-opening reactions under acidic conditions, a property exploited in prodrug design. This contrasts with carboxamide derivatives, which exhibit greater stability .
- Safety Profile : The target compound’s inert-atmosphere storage requirement contrasts with imipramine’s acute toxicity, underscoring the importance of substituent effects on hazard classification .
Biological Activity
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a cyclopropane ring and a benzylamine moiety, allows for diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H17N·HCl
- CAS Number : 909702-86-9
The compound's structure facilitates its binding to various receptors and enzymes, modulating their activity and leading to numerous biological effects. The presence of the cyclopropane ring is particularly notable for its influence on the compound's pharmacological properties.
This compound interacts with specific molecular targets, which can include:
- Receptors : The compound may bind to neurotransmitter receptors, potentially influencing neurotransmission.
- Enzymes : It can act as an enzyme modulator, affecting metabolic pathways.
The specific molecular targets and pathways involved depend on the context of use and the biological system being studied.
Antimalarial Activity
Recent studies have highlighted the potential of cyclopropyl derivatives, including this compound, in combating malaria. Research indicates that compounds within this class exhibit significant activity against Plasmodium falciparum, particularly during the asexual stage of the parasite's lifecycle.
- Key Findings :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the cyclopropane group can significantly affect biological activity. For instance:
| Modification Type | Effect on Activity | EC50 Value |
|---|---|---|
| Cyclopropyl to ethyl | Severe loss of activity | EC50 > 10 μM |
| Methyl substitution | Moderate reduction | EC50 0.31–1.18 μM |
| Trifluoroethyl substitution | Significant loss | EC50 > 10 μM |
These findings underscore the importance of specific structural features in determining the efficacy of cyclopropyl derivatives against malaria .
Therapeutic Potential
This compound is being explored for various therapeutic applications:
- Drug Development : As a precursor in synthesizing novel pharmaceuticals.
- Antimalarial Agents : Due to its promising activity against malaria parasites.
- Neurological Disorders : Potential use in modulating neurotransmitter systems.
Case Studies
-
Antimalarial Efficacy :
- In vitro studies demonstrated that this compound effectively inhibited P. falciparum growth with minimal cytotoxicity to human cells.
- Further investigations focused on optimizing its pharmacokinetic properties for potential use in animal models.
-
Neuropharmacological Studies :
- Research indicated that similar cyclopropanamine derivatives could influence serotonin receptors, suggesting a potential role in treating mood disorders.
Q & A
Q. How can the molecular structure of N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride be experimentally validated?
Methodological Answer: The molecular structure can be validated using a combination of spectroscopic and computational techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of the cyclopropane ring (resonances at δ ~0.5–2.5 ppm for cyclopropane protons) and the 2,3-dimethylbenzyl moiety (aromatic protons at δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS): Compare the observed molecular ion peak (m/z 211.73 for [M+H^+ $$ )) with theoretical values derived from the molecular formula C_{12}H_{17}N \cdot HCl $ .
- InChI Code Analysis: Utilize the InChI code (
1S/C12H17N.ClH/c1-9-4-3-5-11...) to cross-reference bond connectivity and stereochemistry in databases like PubChem .
Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Avoid electrostatic discharge by grounding equipment .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Monitor stability using periodic HPLC analysis to detect decomposition products (e.g., free amine or HCl loss) .
- Spill Management: Neutralize spills with dry sand or chemical absorbents, followed by disposal as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
